Sodium 2-ethylhexyl sulfate

Catalog No.
S605923
CAS No.
126-92-1
M.F
C8H18NaO4S+
M. Wt
233.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-ethylhexyl sulfate

CAS Number

126-92-1

Product Name

Sodium 2-ethylhexyl sulfate

IUPAC Name

sodium;2-ethylhexyl sulfate

Molecular Formula

C8H18NaO4S+

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

DGSDBJMBHCQYGN-UHFFFAOYSA-M

SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

Synonyms

tergemist, tergemist, (14)C-labeled, tergemist, (35)S-labeled, tergemist, ammonium salt, tergemist, calcium salt

Canonical SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

Suspension Polymerization:

In suspension polymerization, monomers are dispersed in a continuous liquid phase to create tiny droplets. Sodium 2-ethylhexyl sulfate acts as a stabilizer, preventing the droplets from coalescing and ensuring uniform particle size distribution in the final polymer product. This is crucial for controlling the properties of the resulting polymer [].

Analysis of Phenolic Compounds:

Sodium 2-ethylhexyl sulfate can be used in conjunction with microchip electrophoresis (μ-CE) and pulsed amperometric detection (PAD) for the analysis of phenolic compounds. These are organic molecules found in various plants and plant products, with potential health benefits. The combination of μ-CE, PAD, and sodium 2-ethylhexyl sulfate allows for the separation, identification, and quantification of these compounds, aiding research in various fields, including food science, pharmacology, and environmental science [].

Synthesis of Organo-Layered Double Hydroxides (LDHs):

Organo-LDHs are a class of layered materials with unique properties, making them attractive for various applications, such as catalysis and drug delivery. Sodium 2-ethylhexyl sulfate can be used as a charge-balancing anion during the synthesis of these materials. Its ability to interact with the positively charged layers of the LDH structure is crucial for its formation and stability [].

Sodium 2-ethylhexyl sulfate (NaLES), also known as sodium ethasulfate, is a synthetic anionic surfactant []. Anionic surfactants are a class of detergents that have a negatively charged head group. NaLES is derived from ethanol and is widely used in various industrial applications and scientific research [].


Molecular Structure Analysis

The NaLES molecule consists of a hydrocarbon tail (2-ethylhexyl group) connected to a sulfate head group (SO4) by an ether linkage (CH2CH2O). The sodium cation (Na+) balances the negative charge on the sulfate group []. This structure gives NaLES amphiphilic properties, meaning it has both a hydrophobic (water-hating) tail and a hydrophilic (water-loving) head group. This characteristic allows NaLES to interact with both water and oil, making it a valuable cleaning agent.


Chemical Reactions Analysis

Synthesis

NaLES is typically synthesized through the sulfation of 2-ethylhexanol with sulfur trioxide (SO3) [].

2-C8H17OH + SO3 -> NaC8H17SO4 + H2O

Decomposition

Under high temperatures, NaLES can decompose into 2-ethylhexanol, sodium sulfate (Na2SO4), and sulfur oxides (SOx) [].

Other Reactions

NaLES can participate in various reactions depending on the application. In suspension polymerization, it acts as a stabilizer for the dispersed particles []. It can also be used as a charge-balancing anion in the synthesis of organo-layered double hydroxides (LDHs) [].


Physical And Chemical Properties Analysis

  • Appearance: White to slightly yellowish liquid []
  • Molecular Weight: 232.27 g/mol []
  • Melting Point: Not applicable (liquid at room temperature) []
  • Boiling Point: Decomposes at high temperatures []
  • Solubility: Highly soluble in water []
  • Stability: Stable in acidic, alkaline, and electrolyte solutions []

Mechanism of Action (not applicable)

NaLES does not have a specific biological function and therefore lacks a defined mechanism of action. However, its amphiphilic nature allows it to interact with and remove dirt and grease through a process called micellization. In this process, NaLES molecules aggregate in water, forming micelles with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards. Dirt and grease particles get trapped within the micelle, allowing them to be removed from the surface being cleaned [].

Physical Description

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992)
Liquid

Boiling Point

205 to 219 °F at 760 mm Hg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Density

1.114 at 71.1 °F (NTP, 1992)

Related CAS

70495-37-3 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 1344 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 1344 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1261 of 1344 companies with hazard statement code(s):;
H228 (10.86%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

22.5 mm Hg at 77 °F (NTP, 1992)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

126-92-1
75037-31-9

Use Classification

Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

ALDOL CONDENSATION OF N-BUTYRALDEHYDE TO 2-ETHYL-1-HEXANOL, THEN CONVERSION TO THE SODIUM SULFATE DERIVATIVE WITHFUMING SULFURIC ACID AND SODIUM HYDROXIDE

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Printing and related support activities
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
resale of chemicals
Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

A method is described for determining the concentration of total alkyl sulfates in surface water and wastewater samples. The detection limit is reported as <5ug/l.

Dates

Modify: 2023-08-15

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